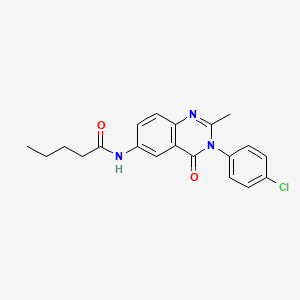
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pentanamide is a useful research compound. Its molecular formula is C20H20ClN3O2 and its molecular weight is 369.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pentanamide, a compound belonging to the quinazolinone family, has garnered attention due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and its potential therapeutic applications, particularly in cancer treatment.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18ClN3O
- Molecular Weight : 314.72 g/mol
- CAS Number : 74101-54-5
This compound features a quinazolinone core, which is known for its pharmacological significance. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of quinazolinone derivatives. In particular, this compound has been evaluated against various human tumor cell lines. The results indicate significant cytotoxic effects, particularly against:
- Melanoma (SK-MEL-2)
- Ovarian Cancer (IGROV1)
- Renal Cancer (TK-10)
- Prostate Cancer (PC-3)
- Breast Cancer (MCF7)
- Colon Cancer (HT29)
Table 1 summarizes the IC50 values of this compound against selected cancer cell lines:
These findings suggest that this compound may serve as a promising lead compound for further development in cancer therapy.
The mechanism by which this compound exerts its antitumor effects involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. Quinazolinone derivatives have been shown to interact with various molecular targets, including:
- Inhibition of DNA Topoisomerases : This leads to DNA damage and apoptosis in cancer cells.
- Modulation of Apoptotic Pathways : Inducing apoptosis through the activation of caspases.
- Inhibition of Angiogenesis : Preventing tumor growth by inhibiting the formation of new blood vessels.
Other Biological Activities
Beyond antitumor effects, quinazolinone derivatives have demonstrated anti-inflammatory and antimicrobial properties. For instance, some studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX), which play a role in inflammation and pain signaling.
Case Study 1: Anticancer Screening
A study conducted on a series of quinazolinone derivatives, including this compound, revealed that compounds with similar structures exhibited potent antitumor activity against various cell lines. The study emphasized the need for further optimization to enhance selectivity and reduce toxicity .
Case Study 2: COX Inhibition
Another investigation focused on the COX-inhibitory activity of quinazolinone derivatives found that certain analogs showed significant inhibition compared to standard anti-inflammatory drugs. This suggests potential applications in treating inflammatory diseases alongside cancer therapy .
Propiedades
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-3-4-5-19(25)23-15-8-11-18-17(12-15)20(26)24(13(2)22-18)16-9-6-14(21)7-10-16/h6-12H,3-5H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOGRINICFVXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














